1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethyl, fluoro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-fluoro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Products include 2-ethyl-4-fluoro-5-nitroaniline or 2-ethyl-4-fluoro-5-nitrothiophenol.
Reduction: The major product is 1-bromo-2-ethyl-4-fluoro-5-aminobenzene.
Oxidation: The major product is 1-bromo-2-carboxy-4-fluoro-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The nitro group is an electron-withdrawing group, which further activates the benzene ring towards electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H7BrFNO2 |
---|---|
Molekulargewicht |
248.05 g/mol |
IUPAC-Name |
1-bromo-2-ethyl-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ARMUJPPSUPPQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.